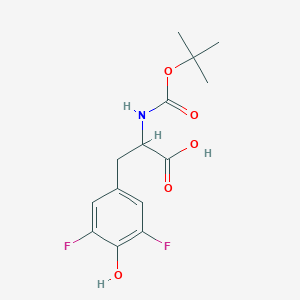

N-Boc-3,5-Difluoro-DL-tyrosine

Description

Contextualization of Non-Canonical Amino Acids in Synthetic and Biological Systems

The 20 canonical amino acids encoded by the universal genetic code form the fundamental basis of life's proteins. acs.org However, the expansion of this chemical alphabet to include non-canonical amino acids (ncAAs) has revolutionized synthetic biology and protein engineering. acs.orgresearchgate.net These are amino acids that are not naturally encoded in the genetic makeup of organisms. nih.gov Their incorporation into protein structures can be achieved through methods like genetic code expansion, which allows for the site-specific insertion of ncAAs into a growing polypeptide chain. acs.orgfrontiersin.org

The introduction of ncAAs provides a powerful toolkit for creating proteins and peptides with enhanced or entirely new functions. researchgate.net By moving beyond the limitations of the 20 standard amino acids, researchers can design biomaterials with unique characteristics, develop novel therapeutic peptides with increased stability and activity, and engineer proteins with custom-designed regulatory elements. acs.orgnih.gov This ability to reprogram protein biosynthesis opens up vast possibilities for creating industrial microbial strains with enhanced chemical diversity and designing synthetic life forms with new genetic codes. acs.org

The Role of Fluorinated Amino Acids in Advanced Research Methodologies

Among the diverse classes of ncAAs, fluorinated amino acids have emerged as particularly valuable tools in chemical and biological research. walshmedicalmedia.com Fluorine is the most electronegative element, and its incorporation into an amino acid's side chain can profoundly alter the molecule's physicochemical properties. nih.gov Due to its small size and the strength of the carbon-fluorine bond, fluorine can enhance thermal and chemical stability, modulate hydrophobicity, and influence the conformation of peptides and proteins. walshmedicalmedia.comnih.gov

These unique properties make fluorinated amino acids powerful instruments for a variety of advanced research applications:

Enhanced Protein Stability: The strategic replacement of hydrogen with fluorine can increase the stability of protein structures, making them more resistant to thermal denaturation and proteolytic degradation. nih.govacs.org This is particularly beneficial for therapeutic proteins and vaccines, where a longer shelf life and bioavailability are desirable. walshmedicalmedia.com

Probes for Mechanistic Studies: Fluorinated amino acids serve as valuable probes for investigating biological processes. walshmedicalmedia.com The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. By incorporating a fluorinated amino acid into a protein, researchers can use ¹⁹F NMR to study protein folding, dynamics, and interactions with other molecules without interference from other signals in the biological sample. walshmedicalmedia.com

PET Imaging: The positron-emitting isotope fluorine-18 (B77423) (¹⁸F) allows for the use of fluorinated amino acids in Positron Emission Tomography (PET) imaging, enabling the non-invasive tracking and localization of these molecules within organisms. mdpi.com

Modulation of Biological Activity: Fluorination can alter enzyme activity and ligand-receptor binding interactions. walshmedicalmedia.com This allows for the fine-tuning of a peptide's or protein's function, which is a critical aspect of drug design and discovery. acs.org

Scope and Objectives of Research on N-Boc-3,5-Difluoro-DL-tyrosine in Academic Inquiry

This compound is a specialized chemical compound designed for use in synthetic chemistry, particularly in the field of peptide synthesis. Its structure combines three key features: a tyrosine backbone, difluorination on the aromatic ring, and a Boc protecting group on the amine.

DL-Tyrosine Core: As a derivative of tyrosine, it can be used to introduce a modified phenolic side chain into a peptide sequence.

3,5-Difluoro Modification: The two fluorine atoms on the aromatic ring at positions 3 and 5 are the most critical feature. This modification makes the compound a tyrosinase-resistant mimic of tyrosine. medchemexpress.com It significantly alters the electronic properties of the phenyl ring, impacting its interactions and stability.

N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a standard protecting group used in solid-phase peptide synthesis. It temporarily blocks the reactivity of the amino group, allowing for controlled, stepwise addition of amino acids to a growing peptide chain.

The primary objective of research involving this compound is to use it as a synthetic building block. Academic and industrial researchers utilize this compound to create novel peptides and peptidomimetics. The goals of incorporating this specific fluorinated amino acid include:

Synthesizing peptides with enhanced proteolytic stability. nih.gov

Developing tools to study kinase-dependent signal transduction, as fluorinated tyrosine analogs can be used to investigate the substrate specificity of enzymes like protein tyrosine phosphatases (PTPs). medchemexpress.comnih.gov

Creating peptides for use as ¹⁹F NMR probes to analyze protein structure and ligand binding.

Exploring structure-activity relationships (SAR) in drug discovery by systematically replacing standard tyrosine residues with this fluorinated analog to observe the effects on biological activity. acs.orgmdpi.com

In essence, this compound is not an end product itself but a crucial intermediate that enables the precise engineering of peptides with unique and desirable properties for advanced scientific investigation.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid and (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid |

| Molecular Formula | C14H17F2NO5 |

| Molecular Weight | 317.29 g/mol |

| CAS Number | 1213406-89-3 (L-form), 1213198-51-6 (D-form) |

| Physical Form | Solid |

| Purity | Typically ≥95% |

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRXLQAYDCVCPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)O)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Boc 3,5 Difluoro Dl Tyrosine and Its Derivatives

Precursor Synthesis and Stereoselective Approaches to Tyrosine Scaffolds

The synthesis of the core tyrosine structure is the foundational step. Methodologies must control the stereochemistry at the α-carbon and allow for functionalization of the aromatic ring.

Achieving the correct stereochemistry in the tyrosine core is critical for biological applications. Several strategies exist to obtain enantiomerically pure or enriched tyrosine scaffolds.

One common approach is to start with a chiral precursor from the "chiral pool." Naturally occurring L-tyrosine is an economical and readily available starting material. academie-sciences.fr Synthetic manipulations can be performed on L-tyrosine, with care taken to avoid racemization at the α-stereocenter during subsequent steps, such as by using appropriate protecting groups (e.g., Boc) on the amine. nih.gov For instance, an optimized oxidative cyclization of L-tyrosine was developed to prevent the loss of enantiomeric excess. nih.gov

Alternatively, asymmetric synthesis can be employed to construct the chiral center. This includes methods like the enantioselective addition of nucleophiles to chiral glycine (B1666218) enolate equivalents or Rh-catalyzed asymmetric [2+2+2] cycloadditions to build the core structure. nih.gov Tandem catalysis, using both palladium and an isothiourea catalyst, has been developed for the enantioselective synthesis of α-amino acid derivatives containing two stereogenic centers. acs.org Furthermore, direct and stereoselective additions, such as the reaction of N‐azidoacetyl‐4‐isopropyl‐1,3‐thiazolidine‐2‐thione to dialkyl acetals catalyzed by a nickel(II) complex, provide access to protected peptides containing β‐hydroxy tyrosine with high stereocontrol. researchgate.net

The tyrosine aromatic ring can be functionalized before or after the introduction of fluorine. The presence of the carboxylic acid, amino, and hydroxyl groups allows for the design of multiple derivatization strategies. academie-sciences.fr

Late-stage functionalization (LSF) has emerged as a powerful tool. A visible light-mediated photocatalytic protocol allows for the benzylic C-H modification of tyrosine, enabling the incorporation of a wide range of functional groups with high chemoselectivity. researchgate.net For direct functionalization of the aromatic ring's C-H bonds, palladium-catalyzed methods are prominent. Picolinamide-directed Pd(II)-catalysis enables the intermolecular arylation and benzylation of the C(2) position (ortho to the hydroxyl group) of the aryl ring in tyrosine derivatives. researchgate.netresearchgate.net

Other transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to form biarylic units from halogenated tyrosine precursors. researchgate.net Trifluoromethylthiolation represents another functionalization pathway, where an electrophilic reagent introduces a CF₃S group onto the electron-rich aromatic ring of tyrosine derivatives. acs.orgnih.gov These functionalization methods expand the library of unnatural amino acids and can serve as precursor steps for fluorination. researchgate.net For example, regioselective iodination of the aromatic ring can install leaving groups that are later displaced by fluoride (B91410) in nucleophilic fluorination reactions. nih.gov

Fluorination Strategies for 3,5-Difluorotyrosine (B1604624) Moiety

The introduction of two fluorine atoms specifically at the 3 and 5 positions of the tyrosine ring is the key challenge in synthesizing the target molecule. This can be achieved through electrophilic, nucleophilic, or transition-metal-catalyzed C-H activation pathways.

Electrophilic fluorination is a direct method for introducing fluorine into electron-rich aromatic systems. wikipedia.org The phenolic hydroxyl group of tyrosine is an activating, ortho-, para-directing group. Since the para-position is occupied by the amino acid side chain, electrophilic attack is strongly directed to the two ortho-positions (C-3 and C-5), making this an ideal strategy for synthesizing 3,5-difluorotyrosine.

A variety of electrophilic N-F reagents are available for this purpose. wikipedia.orgalfa-chemistry.com These reagents contain a nitrogen-fluorine bond, where the fluorine atom is rendered electrophilic by electron-withdrawing groups. wikipedia.orgalfa-chemistry.com

| Reagent Name | Abbreviation | Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A stable, safe, and highly reactive cationic reagent; soluble in various solvents. alfa-chemistry.comalfa-chemistry.comnumberanalytics.com |

| N-Fluorobenzenesulfonimide | NFSI | An economical, stable, and safe neutral reagent with high fluorinating ability. wikipedia.orgalfa-chemistry.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A neutral N-F reagent effective for fluorinating various nucleophiles. wikipedia.org |

This table summarizes common electrophilic fluorinating agents suitable for aromatic fluorination.

Recent studies have demonstrated the late-stage fluorination of tyrosine residues within complex proteins using Selectfluor. The reaction shows high chemoselectivity for tyrosine over other aromatic amino acids like tryptophan or phenylalanine. nih.gov For smaller tyrosine derivatives, silver-catalyzed electrophilic fluorination using organotin precursors has also been reported as a regioselective method. nih.govmdpi.com

Nucleophilic aromatic substitution (SₙAr) provides an alternative route to fluorinated tyrosines. This approach typically involves the displacement of good leaving groups (e.g., -NO₂, -I, -Br) at the 3 and 5 positions of the tyrosine ring by a nucleophilic fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF). numberanalytics.com

A key challenge in this approach is maintaining the stereochemical integrity of the α-carbon. The reaction conditions for nucleophilic fluorination can be harsh, potentially leading to racemization. google.com Therefore, robust protection of the amino group is essential. The N-Boc group serves this purpose, preventing racemization under the basic or high-temperature conditions that may be required for the fluorination step. google.com

Copper-mediated nucleophilic radiofluorination of organotin intermediates has been established as an effective method for producing radiofluorinated tyrosine analogs for applications like positron emission tomography (PET). nih.govmdpi.com This highlights the utility of nucleophilic pathways, especially when starting from pre-functionalized aromatic rings. The synthesis of fluorinated amino acids often involves the use of reagents like DAST (diethylaminosulfur trifluoride) and its analogues for deoxyfluorination, but these are typically used for converting hydroxyl groups to fluorine on aliphatic chains rather than directly on aromatic rings. mdpi.combeilstein-journals.orgu-szeged.hu

The direct conversion of C-H bonds to C-F bonds represents the most atom-economical approach to fluorination. Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the site-selective fluorination of complex molecules, including amino acid derivatives. brynmawr.edunih.gov

These methods often rely on a directing group to guide the palladium catalyst to specific C-H bonds. For tyrosine derivatives, the protected amino group or a custom-installed directing group can direct the catalyst to the ortho C-H bonds of the aromatic ring (C-3 and C-5). The reaction typically uses a Pd(II) catalyst in combination with an electrophilic fluorine source like Selectfluor. acs.org The proposed mechanism involves the formation of a palladacycle intermediate, which then undergoes oxidation by the fluorinating agent to a Pd(IV)-F species, followed by reductive elimination to form the C-F bond. acs.org

The development of highly reactive doubly cationic palladium catalysts has enabled the direct fluorination of a broad range of arenes that are unreactive under other conditions. springernature.com This cutting-edge methodology allows for the late-stage fluorination of drug-like molecules and complex natural products with high precision. springernature.comrsc.org

Protective Group Chemistry for Amine and Carboxyl Functionalities

The selective modification of N-Boc-3,5-Difluoro-DL-tyrosine requires a robust strategy of protecting functional groups to prevent unwanted side reactions during synthesis. The key functional groups requiring protection are the α-amino group and the carboxylic acid moiety, as well as the phenolic hydroxyl group under certain reaction conditions.

N-Boc Protection Strategies and Orthogonal Protecting Groups

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The introduction of the Boc group onto 3,5-difluoro-DL-tyrosine is a standard procedure that allows for subsequent chemical transformations.

In the synthesis of complex derivatives, such as peptides containing 3,5-difluorotyrosine, an orthogonal protection strategy is essential. This strategy involves using multiple protecting groups that can be removed under different, non-interfering conditions. sigmaaldrich.com For instance, in solid-phase peptide synthesis, the α-amino group might be protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the phenolic hydroxyl group of the tyrosine analogue is protected with an acid-labile group like tert-butyl (tBu). nih.gov A chemo-enzymatic process has been described for the preparation of Fmoc-F₂Y(tBu)-OH (where F₂Y is 3,5-difluorotyrosine), showcasing the use of an orthogonal set of protecting groups. nih.gov

Another example involves the use of silyl (B83357) protecting groups for the hydroxyl function. In the synthesis of peptides containing 2,6-difluorotyrosine, the derivative N-Boc-O-(tert-butyldiphenylsilyl)-2,6-difluorotyrosine was utilized. acs.org The silyl group is stable under the conditions required for Boc-group removal (acid) and peptide coupling. This demonstrates the versatility of combining Boc protection with other protecting groups to achieve selective synthesis.

Table 1: Orthogonal Protecting Group Strategies in Fluorinated Tyrosine Synthesis

| Functional Group | Protecting Group | Deprotection Condition | Orthogonal To | Reference |

| α-Amino | Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) | Fmoc, tBu-ether, Silyl ethers | acs.org |

| α-Amino | Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Boc, tBu-ether, Benzyl (B1604629) ester | nih.gov |

| Phenolic Hydroxyl | tBu (tert-butyl) | Acid (e.g., TFA) | Fmoc | nih.gov |

| Phenolic Hydroxyl | TBDPS (tert-butyldiphenylsilyl) | Fluoride source (e.g., TBAF) | Boc, Fmoc | acs.org |

| Carboxyl | Methyl Ester | Base Hydrolysis (e.g., LiOH) | Fmoc, tBu-ether | nih.gov |

Carboxyl Protection and Deprotection Techniques

Protection of the carboxylic acid functionality is often necessary to prevent its interference in reactions involving the amino group, such as peptide bond formation. A common method is the conversion of the carboxylic acid to an ester, for example, a methyl or benzyl ester.

In the synthesis of a fully protected 3,5-difluorotyrosine derivative, the Nα-Fmoc protected amino acid was converted into its methyl ester using thionyl chloride in refluxing methanol. nih.gov This protection strategy allows for subsequent reactions, such as the protection of the phenolic hydroxyl group. The deprotection of the methyl ester can be achieved under basic conditions, for instance, by hydrolysis with lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) and water. nih.gov

Alternatively, for syntheses where both the N-Boc group and an ester protecting group need to be removed simultaneously, treatment with strong aqueous acid can be employed. The hydrolysis of both the Boc protecting group and an ethyl ester was achieved in a single step using aqueous 6N HCl. nih.gov

Table 2: Carboxyl Protection and Deprotection Methods

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Reference |

| Methyl Ester | Thionyl chloride, Methanol | LiOH, H₂O/THF | nih.gov |

| Ethyl Ester | Not specified | 6N HCl (aq) | nih.gov |

| Benzyl Ester | Benzyl alcohol, Acid catalyst | Catalytic Hydrogenolysis (H₂, Pd/C) | General Method |

Resolution and Stereoisomer Separation Techniques

Since this compound is a racemic mixture, the separation of its D- and L-enantiomers is crucial for many of its biological applications. Several techniques are available for the resolution of DL-amino acids and their derivatives.

Enzymatic Resolution Methods for DL-Amino Acids

Enzymatic methods offer a highly stereoselective approach to either synthesize a specific enantiomer or resolve a racemic mixture. Tyrosine phenol-lyase (TPL) has been used for the direct enzymatic synthesis of 3,5-difluorotyrosine from 2,6-difluorophenol, pyruvate, and ammonia. nih.govnih.govresearchgate.net This method directly yields the L-enantiomer, bypassing the need for a resolution step.

For the resolution of a pre-existing racemic mixture, a common strategy is kinetic resolution, where an enzyme selectively acts on one enantiomer. While direct enzymatic resolution of this compound is not widely documented, methods used for similar compounds are applicable. One such method is the use of acylases, which selectively hydrolyze the N-acyl group of the L-amino acid, allowing for the separation of the free L-amino acid from the unreacted N-acyl-D-amino acid.

Another powerful resolution technique is the formation of diastereomeric salts. For example, racemic 3,3-difluoroproline was successfully resolved by crystallization with D- and L-tyrosine hydrazide. nih.gov Using D-tyrosine hydrazide, the salt of the L-acid precipitated with high enantiomeric excess. nih.gov This method could potentially be adapted for the resolution of DL-3,5-difluorotyrosine or its derivatives.

Chiral Chromatography and Crystallization for Enantiomer Separation

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common method.

For N-protected amino acids, macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin (e.g., Astec CHIROBIOTIC T), have proven to be highly effective. sigmaaldrich.comsigmaaldrich.com These columns can readily achieve baseline resolution for a large number of N-Boc and N-Fmoc protected amino acids under reversed-phase or polar organic mobile phase conditions. sigmaaldrich.com A patent has described the chiral separation of O-tert-butyl-DL-tyrosine using a teicoplanin-bonded CSP, which is highly relevant for the separation of this compound. google.com

Another HPLC-based approach is pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, such as a C18 column. researchgate.net Derivatization of amino acid enantiomers with o-phthalaldehyde (B127526) (OPA) and a chiral thiol, like N-tert-butyloxycarbonyl-D-cysteine, yields fluorescent diastereomeric isoindoles that are easily separable. researchgate.net

As mentioned previously, crystallization of diastereomeric salts formed with a chiral resolving agent, such as D- or L-tyrosine hydrazide, is a viable method for enantiomer separation on a preparative scale. nih.gov

Table 3: Chiral Separation Techniques for Tyrosine Derivatives

| Technique | Method | Key Reagents/Columns | Application | Reference |

| Chiral HPLC | Direct Separation | Chiral Stationary Phase (e.g., CHIROBIOTIC T) | Analytical and preparative separation of N-Boc-amino acids | sigmaaldrich.comgoogle.com |

| Chiral HPLC | Indirect Separation | o-Phthalaldehyde, N-Boc-D-Cys; C18 column | Analytical separation of amino acid enantiomers | researchgate.net |

| Crystallization | Diastereomeric Salt Formation | D- or L-Tyrosine Hydrazide | Preparative resolution of racemic amino acids | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals, including fluorinated amino acids. sioc-journal.cn

The enzymatic synthesis of 3,5-difluorotyrosine using tyrosine phenol-lyase is a prime example of a green synthetic method. nih.govnih.gov This biocatalytic approach offers several advantages over traditional chemical synthesis:

Use of a Renewable Catalyst: Enzymes are biodegradable and derived from renewable sources.

Mild Reaction Conditions: The reaction is typically run in aqueous media at or near room temperature and neutral pH, reducing energy consumption.

High Selectivity: The enzyme exhibits high chemo-, regio-, and stereoselectivity, minimizing by-product formation and simplifying purification.

Other emerging green technologies applicable to fluorinated amino acid synthesis include electrochemical fluorination and flow chemistry. numberanalytics.com Electrochemical methods can reduce the reliance on hazardous fluorinating reagents, while flow chemistry can improve reaction efficiency, safety, and scalability. The overarching goal is to develop synthetic routes that are not only efficient but also environmentally benign, a trend that is becoming increasingly important in modern chemical manufacturing. rsc.orgnih.gov

Solvent-Free or Environmentally Benign Solvent Systems

The reduction or replacement of hazardous organic solvents is a cornerstone of green chemistry. In the context of synthesizing this compound, several methodologies offer promising alternatives to traditional solvent-intensive processes.

Phase-Transfer Catalysis:

Phase-transfer catalysis (PTC) represents a powerful technique for conducting reactions in biphasic systems, often comprising an aqueous and an organic layer. This minimizes the use of bulk organic solvents. The alkylation of glycine Schiff bases to produce α-amino acids is a classic application of PTC. researchgate.netacs.org In this approach, a quaternary ammonium (B1175870) salt is typically used as the catalyst to shuttle reactants between the two phases. researchgate.netnih.gov For the synthesis of N-Boc protected amino acids, PTC can be employed for the alkylation step, using solvents like heptane (B126788) or toluene (B28343) with an aqueous base such as sodium hydroxide. nih.gov This methodology is applicable to the synthesis of various N-Boc amino alcohols with high selectivity for O-alkylation. nih.gov While a direct application to this compound is not explicitly detailed in the reviewed literature, the principles of enantioselective synthesis of α-amino acids via PTC are well-established and could be adapted for this purpose. acs.orgrsc.orgmdpi.com The use of α-amido sulfones as stable imine precursors under PTC conditions has also been reported for the synthesis of N-Boc-α-amino nitriles, which are precursors to α-amino acids. rsc.org

Ionic Liquids as Reaction Media:

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability. mdpi.com They have been successfully utilized as solvents and even catalysts for various transformations involving amino acids. Research has demonstrated the synthesis of N-Boc-protected amino acid ionic liquids (Boc-AAILs) by neutralizing [emim][OH] (1-ethyl-3-methylimidazolium hydroxide) with commercially available Boc-protected amino acids. nih.govrsc.org These Boc-AAILs can then serve as starting materials for dipeptide synthesis. nih.govrsc.org

Furthermore, a solvent-free protocol for the chemoselective N-tert-butyloxycarbonylation of amines, amino acids, and alcohols has been developed using a protic ionic liquid, imidazolium (B1220033) trifluoroacetate, as an efficient and recyclable catalyst. researchgate.net This method proceeds rapidly and cleanly, affording high yields of the N-Boc protected products without racemization. researchgate.net The synthesis of ionic liquid-supported peptides, including those containing tyrosine derivatives, has also been demonstrated, showcasing the versatility of ILs in this field. google.comscispace.com The esterification of unprotected amino acids, a key step in their derivatization, has also been successfully carried out in ionic liquids like 1,3-dimethylimidazolium (B1194174) methanesulfonate. nih.gov

The following table summarizes the types of environmentally benign solvent systems applicable to the synthesis of N-Boc-amino acid derivatives.

| Solvent System Type | Description | Potential Application to this compound |

| Phase-Transfer Catalysis (PTC) | Biphasic system (e.g., organic solvent/water) with a catalyst to facilitate interphase reactions. researchgate.netnih.gov | Alkylation step to introduce the difluorobenzyl group onto a glycine precursor. |

| Ionic Liquids (ILs) | Salts with low melting points used as recyclable solvents and/or catalysts. mdpi.comresearchgate.net | Can be used as the reaction medium for the Boc-protection step or the entire synthesis. |

| Solvent-Free Catalysis | An ionic liquid is used as a catalyst in the absence of a solvent. researchgate.net | N-Boc protection of 3,5-Difluoro-DL-tyrosine using (Boc)₂O. |

Catalyst Development for Sustainable Synthesis

The development of highly efficient and selective catalysts is paramount for creating sustainable synthetic routes. For this compound, catalyst development focuses on both the introduction of the fluorine atoms and the construction of the amino acid backbone.

Enzymatic Synthesis of 3,5-Difluorotyrosine:

A highly promising and sustainable approach for the synthesis of the core structure, 3,5-difluorotyrosine (3,5-F₂Y), is through enzymatic catalysis. Tyrosine phenol-lyase (TPL), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, can catalyze the synthesis of L-tyrosine and its analogs from a substituted phenol (B47542), pyruvate, and ammonia. nih.govcalstate.edujst.go.jp Specifically, TPL has been successfully used to synthesize 3,5-F₂Y from 2,6-difluorophenol. nih.govmit.edursc.org This biocatalytic method operates in an aqueous medium under mild conditions, representing a significant advancement in green chemistry. nih.gov The substrate specificity of TPL allows for the synthesis of various fluorinated L-tyrosine derivatives. nih.govgrafiati.com

Research has detailed the specific conditions for the enzymatic synthesis of 3,5-difluorotyrosine. nih.govmit.edursc.org The reaction is typically carried out in a buffered aqueous solution at room temperature.

| Parameter | Value | Reference |

| Enzyme | Tyrosine Phenol-Lyase (TPL) | nih.govmit.edursc.org |

| Starting Material | 2,6-Difluorophenol | nih.govmit.edursc.org |

| Other Reactants | Sodium Pyruvate, Ammonium Acetate | nih.govmit.edursc.org |

| Cofactor | Pyridoxal-5'-phosphate (PLP) | nih.govmit.edursc.org |

| Solvent | Aqueous Buffer (e.g., Potassium Phosphate) | nih.govrsc.org |

| Temperature | Room Temperature (~25 °C) | rsc.org |

| pH | ~8.0 | nih.govmit.edu |

This enzymatic step produces the L-enantiomer of 3,5-difluorotyrosine. To obtain the DL-racemic mixture, a subsequent racemization step would be required, or a chemical synthesis approach could be employed from the outset. Once 3,5-Difluoro-DL-tyrosine is obtained, the N-Boc protecting group can be introduced using standard methods, potentially under the solvent-free conditions mentioned previously.

Advanced Chemical Catalysis for Fluorination:

While enzymatic methods are promising for the precursor, chemical catalysis remains crucial for various fluorination strategies. Recent advances include the use of copper-mediated radiofluorination of organotin precursors to produce fluorinated tyrosine analogs. mdpi.com This method has been applied to the synthesis of [¹⁸F]fluoro-L-TIC(OH) derivatives, showcasing its potential for introducing fluorine into complex aromatic systems. mdpi.com Additionally, electrophilic fluorination of tyrosine derivatives can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, sometimes with the aid of a catalyst. nih.gov The trifluoromethylthiolation of tyrosine derivatives has been accomplished using electrophilic reagents in the presence of triflic acid (TfOH) or Lewis acids, indicating pathways for introducing other fluorine-containing functional groups. acs.org

Chemical Reactivity and Advanced Derivatization of N Boc 3,5 Difluoro Dl Tyrosine

Transformations Involving the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and organic chemistry, prized for its stability under a wide range of conditions and its facile removal under acidic conditions. In the context of N-Boc-3,5-Difluoro-DL-tyrosine, the manipulation of this group is the gateway to further functionalization of the amino acid's backbone.

Strategies for Further Amine Functionalization Post-Deprotection

Once the Boc group is removed to yield 3,5-Difluoro-DL-tyrosine, the free amino group is available for a variety of chemical transformations. The most common application is its incorporation into peptide chains.

Peptide Coupling: The deprotected 3,5-difluoro-DL-tyrosine can be readily used in standard solid-phase or solution-phase peptide synthesis protocols. Common coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) are effective in forming the amide bond between the carboxylic acid of the incoming amino acid and the newly exposed amine of the difluorotyrosine residue. The unique properties of 3,5-difluorotyrosine (B1604624), such as its altered pKa of the phenolic hydroxyl group and its resistance to enzymatic oxidation, make it a valuable component in the synthesis of novel peptides with enhanced stability or modified biological activity.

N-Acylation: Beyond peptide synthesis, the primary amine can undergo acylation with various acylating agents, such as acid chlorides or anhydrides, to introduce a wide range of functional groups. This allows for the synthesis of small molecule derivatives with tailored properties.

Reductive Amination: The free amine of 3,5-difluoro-DL-tyrosine can also participate in reductive amination reactions with aldehydes or ketones. This reaction, typically carried out in the presence of a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, forms a new carbon-nitrogen bond, leading to N-alkylated derivatives. This strategy is useful for introducing lipophilic groups or other functionalities to modulate the pharmacological profile of the resulting molecule.

Reactivity of the Fluoroaryl Moiety

The two fluorine atoms on the aromatic ring of this compound significantly influence its chemical reactivity, making it a versatile platform for the introduction of further diversity. The electron-withdrawing nature of the fluorine atoms activates the ring towards certain transformations and provides handles for others.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Difluorinated Ring

The presence of two fluorine atoms, which are good leaving groups in nucleophilic aromatic substitution (SNAr) reactions, renders the aromatic ring of this compound susceptible to attack by nucleophiles. The strong electron-withdrawing effect of the fluorine atoms lowers the electron density of the aromatic ring, facilitating the addition of a nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a fluoride (B91410) ion restores the aromaticity and yields the substituted product.

The regioselectivity of SNAr reactions on 3,5-difluorinated aromatic compounds is influenced by the directing effects of the substituents. In the case of this compound, the phenolic hydroxyl group (or its protected form) and the alkyl side chain will influence the position of nucleophilic attack. Generally, nucleophilic attack is favored at positions para to electron-withdrawing groups.

A variety of nucleophiles can be employed in SNAr reactions with difluorinated aromatic rings. For instance, alkoxides can be used to synthesize aryl ethers, and amines can be used to form substituted anilines. The reaction conditions typically involve a strong base to generate the nucleophile and a polar aprotic solvent to facilitate the reaction. While specific examples of SNAr reactions on this compound are not extensively documented in the literature, the principles of SNAr on similar difluorinated phenolic compounds suggest that this is a viable strategy for derivatization.

Cross-Coupling Reactions at Aromatic Positions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The C-F bonds of the difluorinated ring in this compound, while generally strong, can be activated under specific catalytic conditions, making them potential sites for cross-coupling. More commonly, the aromatic C-H bonds can be functionalized, or the phenolic hydroxyl group can be converted into a triflate to serve as a leaving group for cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond between an organoboron compound and an aryl halide or triflate. While direct C-F activation for Suzuki coupling is challenging, conversion of the phenolic hydroxyl to a triflate would provide a reactive handle for coupling with a wide range of boronic acids and esters.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide or triflate. Similar to the Suzuki coupling, derivatization of the phenolic hydroxyl to a triflate would be the most common strategy to enable Sonogashira coupling on the this compound scaffold.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. Again, conversion of the phenol (B47542) to a triflate would be a key step to facilitate this transformation, allowing for the introduction of a wide variety of primary and secondary amines at that position on the aromatic ring.

While direct C-F bond activation for cross-coupling reactions is an area of active research, it often requires specialized catalysts and conditions. The more established route via a triflate intermediate provides a reliable method for the functionalization of the aromatic ring of this compound.

Directed Ortho-Metalation and Other Aromatic Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

In this compound, several functional groups could potentially act as DMGs. The Boc-protected amine, the carboxylic acid (or its ester form), and the phenolic hydroxyl group (or a protected version) can all direct metalation to their ortho positions. The presence of the two fluorine atoms will also influence the acidity of the aromatic protons, potentially facilitating deprotonation.

The interplay between the directing effects of the various functional groups and the activating effect of the fluorine atoms could allow for highly selective functionalization of the aromatic ring. For example, protection of the phenolic hydroxyl and the carboxylic acid would likely favor metalation directed by the Boc-protected amino group. Subsequent reaction with an electrophile, such as an aldehyde, ketone, or carbon dioxide, would introduce a new substituent at the C-2 or C-6 position of the phenyl ring. While specific examples of DoM on this compound are scarce in the literature, the general principles of DoM on substituted aromatic compounds suggest that this is a promising avenue for the synthesis of highly functionalized and structurally complex derivatives.

Carboxyl Group Activation and Peptide Bond Formation

The incorporation of this compound into a peptide sequence requires the activation of its carboxyl group to facilitate the formation of a stable amide (peptide) bond with the free amino group of the adjacent amino acid. This process is central to peptide synthesis and can be achieved through various well-established chemical strategies.

Peptide Coupling Reagents and Strategies for this compound Incorporation

The selection of an appropriate coupling reagent is critical for efficient peptide bond formation, minimizing side reactions, and preserving the stereochemical integrity of the amino acids. For the incorporation of this compound, several classes of coupling reagents, commonly employed in tert-butyloxycarbonyl (Boc) chemistry, are applicable. These reagents typically convert the carboxylic acid into a more reactive species, rendering it susceptible to nucleophilic attack by the amino group.

Common classes of coupling reagents suitable for this purpose include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents. They react with the carboxyl group to form a highly reactive O-acylisourea intermediate. To mitigate the risk of racemization and the formation of N-acylurea byproducts, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).

Phosphonium salts , like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient coupling reagents. sigmaaldrich.com They react with the carboxyl group in the presence of a base, typically diisopropylethylamine (DIEA), to form an active OBt ester, which then readily reacts with the amine. PyBOP is often favored over BOP because its byproducts are less hazardous. peptide.com

Uronium/Aminium salts , such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU), are among the most popular and effective coupling reagents used in modern peptide synthesis. sigmaaldrich.combachem.com They rapidly form active esters with the N-Boc protected amino acid, leading to high coupling efficiencies and minimal racemization. sigmaaldrich.com HATU, in particular, is known for its high reactivity and is especially useful for coupling sterically hindered amino acids. sigmaaldrich.com

The choice of coupling reagent can be influenced by factors such as the steric hindrance of the amino acids being coupled and the desired reaction kinetics. For a modified amino acid like this compound, the electronic-withdrawing nature of the fluorine atoms on the phenyl ring is not expected to significantly hinder the standard coupling reactions.

Interactive Data Table: Common Peptide Coupling Reagents for this compound Incorporation

| Coupling Reagent | Class | Activator/Base | Key Features |

| DCC | Carbodiimide | - | Classic reagent, risk of N-acylurea formation. |

| DIC | Carbodiimide | - | Liquid, easier to handle than DCC. |

| BOP | Phosphonium Salt | DIEA | Highly efficient, but produces a carcinogenic byproduct. peptide.com |

| PyBOP | Phosphonium Salt | DIEA | As efficient as BOP with safer byproducts. sigmaaldrich.compeptide.com |

| HBTU | Uronium Salt | DIEA | Widely used, efficient, and cost-effective. sigmaaldrich.com |

| HATU | Uronium Salt | DIEA | Highly reactive, good for hindered couplings. sigmaaldrich.com |

| HCTU | Uronium Salt | DIEA | Similar to HBTU with potentially reduced racemization. peptide.com |

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the cornerstone of modern peptide synthesis and is the preferred method for incorporating this compound into peptide chains. peptide.com In SPPS, the C-terminal amino acid is anchored to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner through cycles of deprotection and coupling. peptide.com

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established approach in SPPS. du.ac.in The general cycle for incorporating this compound using this methodology involves the following steps:

Resin Preparation: The synthesis begins with a resin, typically a polystyrene-based support, functionalized with a linker that will anchor the first amino acid.

First Amino Acid Attachment: The C-terminal amino acid of the target peptide is coupled to the resin.

Deprotection: The temporary N-terminal Boc protecting group of the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a tertiary amine base, such as DIEA, to liberate the free amine for the subsequent coupling reaction. peptide.com

Coupling: The this compound is pre-activated with a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in a solvent like N,N-dimethylformamide (DMF) and then added to the resin-bound peptide. The activated carboxyl group reacts with the free N-terminal amine to form a new peptide bond.

Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts.

Repeat Cycle: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired sequence.

Final Cleavage: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the permanent side-chain protecting groups (often benzyl-based in Boc chemistry) are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). du.ac.in

The efficiency of each coupling step is crucial for the successful synthesis of the final peptide. Monitoring the completion of the coupling reaction can be performed using qualitative tests like the ninhydrin (B49086) (Kaiser) test, which detects the presence of free primary amines. uci.edu

Advanced Bioconjugation and Chemoselective Ligation Strategies

The unique electronic properties conferred by the fluorine atoms on the tyrosine ring of this compound make it an intriguing candidate for advanced bioconjugation and chemoselective ligation strategies. While direct applications of this specific N-Boc protected amino acid in these advanced techniques are not extensively documented, its potential can be inferred from the known reactivity of tyrosine and other fluorinated amino acids.

Click Chemistry Applications (e.g., CuAAC, SPAAC)

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for bioconjugation. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). While tyrosine itself is not a direct participant in the canonical CuAAC reaction, this compound can be derivatized to incorporate either an azide (B81097) or an alkyne functionality, thereby enabling its participation in click chemistry.

For instance, the phenolic hydroxyl group could potentially be modified to introduce a linker containing a terminal alkyne or azide. Once incorporated into a peptide, this modified fluorinated tyrosine would serve as a handle for subsequent conjugation to a molecule bearing the complementary click partner.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Fluorinated Tags

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of click chemistry that utilizes strained cyclooctynes, which react readily with azides without the need for a metal catalyst. nih.gov This is particularly advantageous for biological applications where copper toxicity is a concern.

A peptide containing a derivative of 3,5-difluorotyrosine functionalized with an azide could be a valuable tool for SPAAC. The fluorinated aromatic ring could serve as a unique spectroscopic tag (e.g., for ¹⁹F NMR) to monitor the conjugation process and characterize the resulting biomolecule. The high reactivity of SPAAC would allow for efficient labeling under mild, physiological conditions. nih.gov

Site-Specific Modification of Biomolecules

The tyrosine residue is a target for site-specific modification of proteins due to its relatively low abundance and the unique reactivity of its phenol side chain. coledeforest.com The introduction of fluorine atoms in 3,5-difluorotyrosine can modulate the reactivity of the aromatic ring, potentially leading to novel and selective modification strategies.

While many site-selective modifications target the nucleophilicity of the phenol, the electron-withdrawing nature of the fluorine atoms in 3,5-difluorotyrosine would decrease the nucleophilicity of the ring. However, this altered electronic environment could be exploited in other types of reactions. For example, photoredox catalysis has been shown to enable the site-selective modification of tyrosine residues on native proteins. princeton.edu The specific electronic properties of 3,5-difluorotyrosine could influence the selectivity and efficiency of such radical-based transformations.

Furthermore, the genetic incorporation of unnatural amino acids, including fluorinated tyrosines, allows for the precise placement of a unique chemical handle within a protein's structure. nih.gov A protein containing a site-specifically incorporated 3,5-difluorotyrosine could then be targeted for modification through reactions that are specific to this fluorinated analog, offering a high degree of control over the bioconjugation process.

Applications of N Boc 3,5 Difluoro Dl Tyrosine in Chemical Biology and Protein Engineering Research

Incorporation into Peptides and Proteins as a Non-Canonical Amino Acid

The ability to incorporate non-canonical amino acids (ncAAs) like N-Boc-3,5-Difluoro-DL-tyrosine into peptides and proteins has opened new avenues for studying and engineering biological systems.

This compound is primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone of non-ribosomal peptide synthesis. In SPPS, the Boc (tert-butyloxycarbonyl) protecting group on the amine allows for the sequential addition of amino acids to a growing peptide chain. The difluorinated tyrosine analog is introduced at specific positions within the peptide sequence to probe structure, function, and binding interactions.

While direct ribosomal incorporation of the N-Boc protected form is not feasible, the deprotected amino acid, 3,5-difluorotyrosine (B1604624), can be incorporated into proteins through ribosomal synthesis. This is typically achieved by engineering the translational machinery of a host organism.

Genetic code expansion techniques enable the site-specific incorporation of ncAAs, including 3,5-difluorotyrosine, into proteins in living cells. This powerful method involves the engineering of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with the canonical amino acids. The engineered synthetase recognizes the fluorinated tyrosine analog and attaches it to its cognate tRNA. This tRNA then delivers the ncAA to the ribosome in response to a unique codon, such as an amber stop codon (UAG), that has been introduced at the desired position in the gene encoding the protein of interest.

Directed evolution is often employed to evolve aminoacyl-tRNA synthetases with high specificity and efficiency for the desired ncAA. This has been successfully demonstrated for the incorporation of various fluorinated tyrosine analogs, paving the way for the in vivo production of proteins containing 3,5-difluorotyrosine at single or multiple sites.

Design and Synthesis of Fluorinated Peptidomimetics and Protein Analogs

The unique electronic properties of fluorine make this compound an attractive component in the design of peptidomimetics and protein analogs with enhanced or novel functionalities.

Incorporating 3,5-difluorotyrosine into peptides allows for systematic structure-activity relationship (SAR) studies. The fluorine atoms can influence peptide conformation, stability, and binding affinity through various mechanisms:

Altered pKa: The electron-withdrawing fluorine atoms lower the pKa of the tyrosine hydroxyl group, which can impact hydrogen bonding and electrostatic interactions at the binding interface.

Modified Aromatic Interactions: The fluorinated aromatic ring can engage in unique non-covalent interactions, such as fluorous interactions and modified π-π stacking, which can fine-tune binding affinity and selectivity.

Enhanced Stability: The presence of fluorine can increase the metabolic stability of peptides by blocking sites of enzymatic degradation.

| Property Influenced by 3,5-Difluorotyrosine | Effect of Fluorination | Implication in SAR Studies |

| pKa of Phenolic Hydroxyl Group | Lowered | Alters hydrogen bonding capacity and electrostatic interactions. |

| Aromatic Interactions | Modified (e.g., fluorous, altered π-π stacking) | Can enhance binding affinity and selectivity. |

| Metabolic Stability | Increased | Reduces susceptibility to enzymatic degradation. |

Constrained and cyclic peptides often exhibit improved biological activity and stability compared to their linear counterparts. This compound can be incorporated into these structures to impart specific properties. The fluorinated residue can be part of the peptide backbone that is cyclized or can be a key component of a pharmacophore within a constrained loop. The altered electronic nature of the fluorinated ring can influence the preferred conformation of the cyclic peptide, leading to enhanced target binding.

Utility as a Spectroscopic Probe in Biochemical and Biophysical Studies

One of the most powerful applications of 3,5-difluorotyrosine is as a spectroscopic probe, particularly using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

¹⁹F NMR offers several advantages for studying protein structure and dynamics:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive NMR probe.

No Background Signal: Since fluorine is not naturally present in biological systems, ¹⁹F NMR spectra of proteins containing fluorinated amino acids are free from background signals.

Sensitivity to Local Environment: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local chemical environment. Changes in protein conformation, ligand binding, or post-translational modifications can be readily detected as changes in the ¹⁹F NMR signal.

By incorporating 3,5-difluorotyrosine at specific sites, researchers can gain valuable insights into protein folding, conformational changes, and interactions with other molecules. The two fluorine atoms in 3,5-difluorotyrosine provide a distinct signal that can report on the local environment within the protein.

| Spectroscopic Technique | Application with 3,5-Difluorotyrosine | Information Gained |

| ¹⁹F NMR Spectroscopy | Site-specific labeling of proteins | Protein folding, conformational dynamics, ligand binding, protein-protein interactions. |

| Fluorescence Spectroscopy | Quenching studies | Probing solvent accessibility and local environment. |

19F Nuclear Magnetic Resonance (NMR) as a Conformational and Environmental Probe in Protein Systems

The use of fluorine-19 (¹⁹F) NMR spectroscopy is a cornerstone technique in modern chemical biology, allowing for the study of protein structure, dynamics, and interactions. beilstein-journals.org The introduction of 3,5-difluorotyrosine into a protein of interest provides a highly sensitive and specific probe for this purpose. The ¹⁹F nucleus possesses several advantageous properties that make it ideal for biomolecular NMR. nih.govbiorxiv.org

| Property | Advantage for Protein NMR | Source |

| Spin | ½ (avoids quadrupolar broadening, resulting in sharper signals) | nih.gov |

| Natural Abundance | 100% (maximizes signal without isotopic enrichment) | nih.govbiorxiv.org |

| Gyromagnetic Ratio | High (83% of the sensitivity of ¹H) | nih.gov |

| Biological Abundance | Virtually nil (no background signal from the biological matrix) | nih.govbiorxiv.org |

| Chemical Shift Range | Large (~200 ppm) | nih.gov |

These properties, particularly the lack of natural biological background, mean that even complex, high-molecular-weight proteins can be studied with relative ease using one-dimensional ¹⁹F NMR experiments. beilstein-journals.orgnih.gov The chemical shift of the fluorine nucleus is exquisitely sensitive to its local microenvironment. Consequently, changes in protein conformation, post-translational modifications, or the binding of a ligand can be detected as a change in the ¹⁹F NMR signal. biorxiv.org

A notable example of its application is in the study of protein dynamics. Researchers have incorporated 3,5-difluorotyrosine (3,5-F₂Y) into the protein GB1 to characterize the dynamics of aromatic ring flips. biorxiv.org These motions are crucial for protein stability and function. The ¹⁹F NMR spectra of GB1 containing 3,5-F₂Y provided distinct signals for each fluorinated tyrosine residue, allowing for the measurement of the rates of these conformational exchanges. biorxiv.org This method proves simple and effective for probing dynamics without the need for complex isotopic labeling strategies required for ¹H or ¹³C-based NMR. biorxiv.org

Fluorescence Quenching and Förster Resonance Energy Transfer (FRET) Applications in Modified Peptides

The intrinsic fluorescence of the tyrosine phenol (B47542) moiety is a valuable tool for biophysical studies. This fluorescence can be influenced by its local environment and the presence of neighboring amino acid residues or substituents on the aromatic ring itself. Electron-withdrawing groups, such as the two fluorine atoms in 3,5-difluorotyrosine, can modulate the fluorescence properties of the phenol ring. nih.gov This modulation can be exploited in fluorescence quenching and Förster Resonance Energy Transfer (FRET) experiments.

FRET is a distance-dependent physical process through which energy is transferred non-radiatively from an excited state "donor" fluorophore to a nearby "acceptor" molecule. nih.gov This phenomenon is often described as a "spectroscopic ruler" because its efficiency is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers.

| FRET Component | Role | Example |

| Donor Fluorophore | Absorbs light at a specific wavelength and, if an acceptor is not present, emits it at a longer wavelength. | A peptide containing 3,5-difluorotyrosine |

| Acceptor | A chromophore that absorbs energy from the donor. It can be a quencher (non-fluorescent) or another fluorophore. | A quencher molecule or another fluorescently labeled amino acid |

| Linker | The peptide or protein segment separating the donor and acceptor. | The polypeptide chain |

By incorporating 3,5-difluorotyrosine (as the donor) and a suitable acceptor (like a quencher) at specific sites within a peptide, researchers can monitor conformational changes in real-time. acs.org For instance, a peptide that is unstructured in solution might exhibit low FRET efficiency. Upon binding to a target and adopting a folded conformation that brings the donor and acceptor closer, the FRET efficiency will increase, leading to a measurable change in the fluorescence signal. This approach is instrumental in developing diagnostic assays and studying dynamic molecular events. nih.gov

Probing Protein-Ligand Interactions and Enzyme Mechanisms

The subtle yet significant electronic changes induced by the fluorine atoms in 3,5-difluorotyrosine make it an invaluable analog for probing the intricacies of molecular recognition and catalysis.

Investigation of Binding Affinities and Allosteric Effects

Protein-Observed Fluorine (PrOF) NMR is a powerful screening method in drug discovery used to identify ligand binding and measure affinity. beilstein-journals.org By incorporating 3,5-difluorotyrosine into a target protein, researchers can use the fluorine signals as reporters for binding events. When a small molecule binds to the protein, the local environment of the fluorinated residue can be altered, resulting in a perturbation of its ¹⁹F chemical shift. beilstein-journals.org

The magnitude of this chemical shift change can be titrated against the ligand concentration to determine the dissociation constant (K_d), a measure of binding affinity. This technique is highly effective for fragment-based drug discovery, allowing for the screening of thousands of compounds in a relatively short time.

Furthermore, this method is not limited to detecting binding at the active site. Allosteric effects, where a ligand binds to a site remote from the active site and induces a conformational change, can be readily studied. By placing the 3,5-difluorotyrosine probe at a suspected allosteric site, binding events at a distant functional site can be monitored through changes in the ¹⁹F NMR signal, providing crucial insights into the protein's regulatory mechanisms. nih.gov

Elucidation of Enzyme Active Site Environments and Catalytic Pathways

Substituting tyrosine with 3,5-difluorotyrosine in an enzyme's active site or in a substrate peptide can provide profound insights into its catalytic mechanism. 3,5-Difluoro-L-tyrosine is recognized as a functional mimic of tyrosine but is often resistant to enzymatic modification, such as by tyrosinases. medchemexpress.commedchemexpress.com This resistance allows it to be used to analyze the substrate specificity of enzymes like protein tyrosine phosphatases (PTPs). medchemexpress.com

The electronic properties of 3,5-difluorotyrosine differ from those of natural tyrosine, which can be exploited to probe the catalytic cycle. For example, the pKa of the phenolic hydroxyl group is lowered by the electron-withdrawing fluorine atoms. This alteration can affect the residue's ability to act as a proton donor or acceptor, key roles in many enzymatic reactions.

| Property | Tyrosine | 3,5-Difluorotyrosine | Implication for Enzyme Studies |

| Phenolic pKa | ~10.1 | ~7.0-7.5 | Can alter hydrogen bonding and proton transfer steps in catalysis. |

| Redox Potential | Lower | Higher | Can trap radical intermediates in redox-active enzymes. acs.org |

| Enzymatic Reactivity | Substrate for many enzymes (e.g., kinases, tyrosinases) | Often a poor substrate or inhibitor (e.g., tyrosinase-resistant). medchemexpress.commedchemexpress.com | Allows for studying substrate binding without turnover; can act as a competitive inhibitor. |

In studies of E. coli ribonucleotide reductase (RNR), an enzyme that utilizes a radical-based mechanism, fluorinated tyrosines have been used to trap radical intermediates along the electron transfer pathway. acs.org By replacing specific tyrosine residues with fluorinated analogs, researchers could use techniques like EPR spectroscopy to identify the residues involved in the radical transfer process, providing conclusive evidence for the enzyme's catalytic mechanism. acs.org

Applications in Advanced Material Science and Nanotechnology

The unique properties imparted by fluorination extend beyond biological probes, finding utility in the rational design of novel biomaterials. This compound serves as the chemical starting point for synthesizing peptides with programmed self-assembly capabilities.

Peptide Self-Assembly and Hydrogel Formation

Peptide self-assembly is a process where short peptide chains spontaneously organize into well-defined nanostructures, such as nanofibers, nanotubes, and vesicles. chemrxiv.org These structures can entrap large amounts of water to form hydrogels, which are soft, biocompatible materials with applications in tissue engineering, drug delivery, and 3D cell culture.

The driving forces behind self-assembly include hydrogen bonding, electrostatic interactions, and hydrophobic effects. Aromatic residues like tyrosine and phenylalanine are particularly important as they contribute to assembly through hydrophobic and π-π stacking interactions. chemrxiv.org

Introducing 3,5-difluorotyrosine into a self-assembling peptide sequence can significantly modify these interactions. The fluorine atoms enhance the hydrophobicity of the tyrosine side chain and can introduce specific "fluorous" interactions (the tendency of highly fluorinated molecules to segregate). These changes can influence the morphology of the resulting nanostructures and the mechanical properties of the hydrogel. For instance, studies on self-assembling peptides (SAPs) have shown that the placement of tyrosine residues within the peptide sequence is critical for determining the final nanostructure. chemrxiv.org By using 3,5-difluorotyrosine, materials scientists can fine-tune these interactions to create hydrogels with desired characteristics, such as enhanced stability or specific responses to environmental stimuli. The N-Boc protected form of the amino acid is essential for its incorporation into the desired peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. nih.gov

Bio-Inspired Material Design with Fluorinated Amino Acid Scaffolds

The field of materials science is increasingly turning to nature for inspiration, seeking to emulate the intricate and highly functional structures created by biological systems. A key strategy in this endeavor is the use of self-assembling peptides to form well-ordered nanomaterials. The incorporation of non-canonical amino acids, such as this compound, into these peptide scaffolds has emerged as a powerful tool for creating novel bio-inspired materials with precisely tuned properties. The introduction of fluorine into amino acid side chains can dramatically alter the physicochemical characteristics of peptides, influencing their folding, self-assembly, and ultimate function as a material. nih.govresearchgate.net

The process begins with a protected amino acid like this compound, which is designed for use in solid-phase peptide synthesis (SPPS). The Boc (tert-butoxycarbonyl) group protects the amine terminus, allowing for the controlled, stepwise assembly of a peptide chain with the fluorinated tyrosine residue at a specific position. Once the desired peptide is synthesized, the protecting groups are removed, and the peptide is induced to self-assemble into higher-order structures such as hydrogels, nanofibers, or films.

The unique properties of fluorine are central to its utility in material design. As the most electronegative element, fluorine's presence in an amino acid side chain creates a strong inductive effect and a significant dipole moment. nih.gov This alters the residue's hydrophobicity, pKa, and potential for non-covalent interactions, which are the driving forces behind peptide self-assembly. nih.govmdpi.comnih.gov

One of the primary effects of fluorination is the enhancement of hydrophobic interactions. mdpi.com This "fluorous effect" can be leveraged to direct the assembly of peptides into highly stable and organized structures. nih.gov For instance, the incorporation of fluorinated hydrophobic residues at key positions within a peptide sequence can increase the buried hydrophobic surface area, promoting the collapse and assembly of the peptide into fibrils or other superstructures. mdpi.com Furthermore, fluorination has been shown to significantly increase the thermal and proteolytic stability of the resulting peptide-based materials, a critical feature for biomedical applications. nih.govresearchgate.net

The degree and location of fluorination provide a means to rationally design and fine-tune material characteristics. researchgate.netrsc.org Research has shown that increasing the number of fluorine atoms on an amino acid side chain generally increases the hydrophobicity of the peptide and promotes the formation of β-sheet structures, which are common in self-assembled amyloid-like fibrils and hydrogels. rsc.org This tunability allows for the creation of materials with tailored mechanical properties, such as the viscoelasticity and stiffness of hydrogels. rsc.org

An example of this design principle is the creation of superhydrophobic surfaces through the self-assembly of peptides. By exposing a film of diphenylalanine to fluorinated aniline (B41778) vapor, researchers have fabricated vertically aligned peptide nanowires. rsc.org The combination of the nanoscale roughness of the nanowire film and the low surface free energy conferred by the fluorination results in a surface that strongly repels water. rsc.orgunist.ac.kr Another study demonstrated that a peptide designed with fluorinated phenylalanine could form a hydrophobic coating that reduced the adhesion of proteins and bacteria by over 90%, highlighting the potential for creating antifouling biomaterials. nih.gov

The table below summarizes research findings on how the incorporation of various fluorinated amino acids influences the properties of the resulting bio-inspired materials.

| Fluorinated Amino Acid | Peptide/Protein Context | Observed Effect on Material Properties | Research Finding |

| 3,5-Difluorotyrosine (F2Y) | Combinatorial Peptide Libraries | Confers resistance to tyrosinase action while maintaining similar kinetic properties towards protein tyrosine phosphatases (PTPs). nih.govacs.org | Useful as a stable tyrosine surrogate in designing peptide-based materials for biological applications where enzymatic degradation is a concern. nih.gov |

| Monofluorinated Aromatic Residues | Beta-barrel Protein | Did not significantly impact thermodynamic stability or folding kinetics compared to the wild type. mdpi.com | Suggests that single fluorine substitutions in certain structural contexts may have a minimal stabilizing effect. mdpi.com |

| (2S)-4-monofluoroethylglycine (MfeGly) | Amphipathic Peptides | Increased hydrophobicity compared to non-fluorinated analogue; formed hydrogels with specific viscoelastic properties. rsc.org | Demonstrates that even a single fluorine atom can tune the self-assembly and mechanical properties of peptide hydrogels. rsc.org |

| (2S)-4,4-difluoroethylglycine (DfeGly) | Amphipathic Peptides | Triggered β-sheet formation at lower concentrations than MfeGly; enhanced viscoelastic stability of hydrogels. rsc.org | Shows a correlation between the degree of fluorination, the propensity for β-sheet formation, and the mechanical stability of the resulting material. rsc.org |

| (2S)-4,4,4-trifluoroethylglycine (TfeGly) | Amphipathic Peptides | Highest hydrophobicity in the series; formed β-sheets at all tested concentrations. rsc.org | Highlights how increasing fluorination can strongly promote fibrillation and the formation of physical hydrogels. rsc.org |

| Fluorinated Phenylalanine | Dipeptide Self-Assembly | Used to create a hydrophobic-fluorinated coating that prevented undesirable adhesion of proteins and bacteria. nih.gov | Illustrates the use of fluorination to create functional, antifouling surfaces. nih.gov |

Computational and Theoretical Investigations of N Boc 3,5 Difluoro Dl Tyrosine and Its Bioconjugates

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the intrinsic properties of molecules. These methods are used to model the electron distribution and predict reactivity, providing a fundamental understanding of how the strategic placement of fluorine atoms alters the characteristics of the tyrosine scaffold.

The three-dimensional structure of an amino acid is fundamental to its function and how it is accommodated within a peptide chain. DFT studies are employed to map the potential energy surface of N-Boc-3,5-Difluoro-DL-tyrosine, identifying the most stable (low-energy) conformations. These calculations typically involve systematic rotations around key single bonds (dihedral angles), such as the N-Cα, Cα-Cβ, and Cβ-Cγ bonds, to locate energetic minima.

The conformational landscape is dictated by a balance of steric hindrance and electronic interactions. The bulky tert-butoxycarbonyl (Boc) protecting group on the amine terminus and the difluorinated phenol (B47542) side chain create specific spatial constraints. DFT calculations can quantify the energetic penalties associated with steric clashes and identify favorable intramolecular interactions, such as hydrogen bonds, that stabilize certain geometries. The results of such analyses are often visualized using Ramachandran-like plots tailored to the specific molecule.

| Conformer | Key Dihedral Angles (χ1, χ2) | Relative Energy (kcal/mol) | Description of Key Interactions |

|---|---|---|---|

| Global Minimum | -60°, 90° | 0.00 | Staggered side-chain conformation minimizing steric clash between the aromatic ring and the backbone. |

| Local Minimum 1 | 180°, 90° | +0.85 | Alternative staggered conformation with moderate stability. |

| Local Minimum 2 | 60°, 90° | +1.20 | Slightly less stable staggered rotamer. |

| Eclipsed Conformation | 0°, 0° | +5.50 | High-energy state due to significant steric repulsion (transition state). |

Fluorine is the most electronegative element, and its incorporation into an aromatic ring significantly perturbs the electronic environment. DFT calculations are essential for quantifying these effects. The two fluorine atoms at the 3 and 5 positions of the tyrosine ring act as strong electron-withdrawing groups via the inductive effect. This polarization lowers the electron density of the aromatic ring. acs.org

This electronic perturbation has several consequences:

Acidity of the Phenolic Proton: The electron-withdrawing nature of the fluorine atoms stabilizes the corresponding phenoxide anion, thereby lowering the pKa of the hydroxyl group compared to natural tyrosine.

Aromatic Interactions: The modification of the ring's quadrupole moment affects its ability to participate in π-π stacking and cation-π interactions, which are critical for molecular recognition and protein stability.

Reactivity: The altered electron distribution influences the susceptibility of the ring to chemical modification and its interaction with enzymatic partners. Studies on fluorinated aromatics show that fluorine substitution can create barriers for π-electrons, disrupting the ring current. acs.org

Quantum chemical calculations can provide quantitative data on these properties, including frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Mulliken charge distributions. emerginginvestigators.org For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; fluorination is generally expected to lower the energy of these orbitals and potentially increase the gap, suggesting higher chemical stability. emerginginvestigators.org

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations describe static molecular properties, molecular dynamics (MD) simulations provide a view of how these molecules behave over time in a condensed-phase environment, such as in solution or as part of a larger biopolymer.

When incorporated into a peptide or protein, the conformational freedom of an amino acid residue is constrained by the polypeptide backbone and interactions with neighboring residues. MD simulations can track the trajectory of thousands of atoms over timescales ranging from nanoseconds to microseconds, revealing the dynamic behavior of the fluorinated side chain.

Simulations show that the side chains of tyrosine residues can interconvert between different rotameric states on a picosecond timescale. nih.gov For a 3,5-difluorotyrosine (B1604624) residue, these dynamics would be influenced by the increased size and altered hydrophobicity of the side chain. MD simulations can be used to calculate the probability of occupying different rotameric states and the rates of interconversion between them, providing a detailed picture of the side chain's flexibility within a binding pocket or protein core.

A significant body of research has demonstrated that the incorporation of highly fluorinated amino acids can substantially enhance protein stability. nih.govnih.gov This stabilization is primarily attributed to the hydrophobic effect. Fluorocarbon chains are more hydrophobic than their hydrocarbon counterparts, meaning they have a stronger tendency to be excluded from water. nih.gov When a fluorinated residue is buried in the hydrophobic core of a protein during folding, it leads to a more favorable free energy of unfolding (ΔG°). acs.org